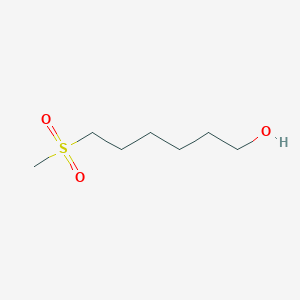
6-Methanesulfonyl-hexan-1-ol
Cat. No. B8596745
M. Wt: 180.27 g/mol
InChI Key: BIWPDDKPPPAZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138530B2
Procedure details


The reaction was conducted following the procedure for Example 171: step a, using 6-bromo-hexan-1-ol (0.300 g, 1.660 mmol), methane sulfinic acid, (0.844 g, 8.280 mmol), EtOH [2 mL], H2O, [2 mL]. Chromatography of the residue (1%–5% MeOH/DCM) yielded the title compound (0.141 g 48%). 1H-NMR (CDCl3): δ 3.67 (t, 2H, J=6.2 Hz), 3.03 (t, 2H, J=8.0 Hz), 2.92 (s, 3H), 1.89 (m, 2H), 1.60 (m, 2H), 1.46 (m, 4H).




Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[CH3:9][S:10]([OH:12])=[O:11].CCO.O>CO.C(Cl)Cl>[CH3:9][S:10]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])(=[O:12])=[O:11] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCO
|
Step Two
|
Name
|
|
|
Quantity
|
0.844 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
MeOH DCM
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)CCCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.141 g | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
